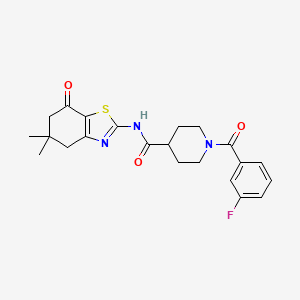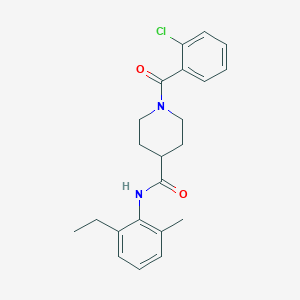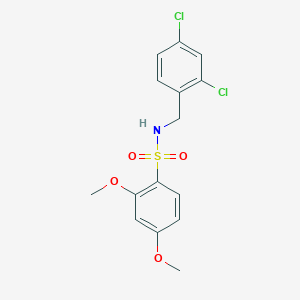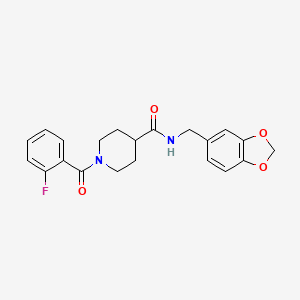![molecular formula C15H14ClNO4S B4879617 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate](/img/structure/B4879617.png)
4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate, also known as CDAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDAB is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.
作用機序
The exact mechanism of action of 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has also been shown to inhibit the activity of carbonic anhydrase, which can lead to changes in pH and ion balance in the body. In addition, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in the inflammatory response.
実験室実験の利点と制限
4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has several advantages for use in laboratory experiments. It is a stable and readily available compound that is easy to synthesize. 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate is also soluble in organic solvents, which makes it easy to handle and use in a variety of experiments. However, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has some limitations as well. It is a relatively new compound, and its effects on biological systems are not fully understood. In addition, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate. One area of interest is the development of novel cancer drugs that are based on the structure of 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate. Another area of interest is the use of 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate as a tool to study protein-protein interactions and protein-ligand interactions. In addition, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate could potentially be used in the development of new materials with unique properties. Further research is needed to fully understand the potential applications of 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate in these areas.
合成法
4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate can be synthesized through a multistep process that involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with dimethylamine and sodium sulfite to form the final product, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate.
科学的研究の応用
4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been shown to have anticancer properties and has been used in the development of novel cancer drugs. In biochemistry, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been used as a tool to study protein-protein interactions and protein-ligand interactions. In materials science, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
(4-chlorophenyl) 3-(dimethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(19,20)14-5-3-4-11(10-14)15(18)21-13-8-6-12(16)7-9-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLBYWGJJVBMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl) 3-(dimethylsulfamoyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B4879534.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4879550.png)
![1-[4-(3-chlorophenoxy)butyl]piperidine](/img/structure/B4879558.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4879562.png)

![2-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4879575.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4879599.png)


![N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea](/img/structure/B4879618.png)


![2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4879653.png)
